2-fluoroisophthalaldehyde
CAS No.: 170502-72-4
Cat. No.: VC20912789
Molecular Formula: C8H5FO2
Molecular Weight: 152.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170502-72-4 |
|---|---|
| Molecular Formula | C8H5FO2 |
| Molecular Weight | 152.12 g/mol |
| IUPAC Name | 2-fluorobenzene-1,3-dicarbaldehyde |
| Standard InChI | InChI=1S/C8H5FO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H |
| Standard InChI Key | VUNMAAXEGSILLF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)C=O)F)C=O |
| Canonical SMILES | C1=CC(=C(C(=C1)C=O)F)C=O |
Introduction
2-Fluoroisophthalaldehyde, also known as 2-fluorobenzene-1,3-dicarbaldehyde, is a fluorinated aromatic aldehyde with the molecular formula C8H5FO2. This compound is characterized by the presence of two formyl groups (-CHO) attached to a benzene ring, which is substituted with a fluorine atom at the second position. The fluorine atom enhances the compound's lipophilicity and reactivity, making it valuable in various applications, including medicinal chemistry and materials science.
Applications in Scientific Research
2-Fluoroisophthalaldehyde has diverse applications across several fields:
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Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
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Biology: It is used as a building block for the development of fluorescent probes and imaging agents.
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Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
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Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Biological Activity
Research has shown that 2-fluoroisophthalaldehyde exhibits significant biological activity, including:
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Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, such as Escherichia coli and Staphylococcus aureus.
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Anticancer Activity: In vitro studies have shown cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Mechanism of Action
The mechanism of action of 2-fluoroisophthalaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
2-Fluoroisophthalaldehyde is unique compared to other compounds due to the presence of both formyl groups and a fluorine atom. This combination confers distinct chemical and physical properties, making it more lipophilic and metabolically stable than its non-fluorinated counterparts.
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Fluorobenzene: A simpler aromatic compound with a single fluorine atom but lacks the formyl groups.
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Benzene-1,3-dicarbaldehyde: Similar structure but without the fluorine substitution.
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2-Chlorobenzene-1,3-dicarbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
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